Globotriose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

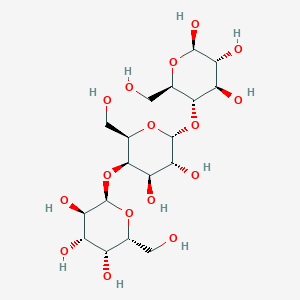

The compound alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp is a linear trisaccharide consisting of two alpha-D-galactopyranosyl units linked to a beta-D-glucopyranose unit. This compound is known for its unique structural configuration and its presence in various biological systems .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp typically involves the stepwise glycosylation of protected monosaccharide units. The reaction conditions often include the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids. The process may involve multiple steps of protection and deprotection to ensure the correct linkage formation .

Industrial Production Methods

Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of galactose units to glucose, forming the desired trisaccharide. This method is advantageous due to its specificity and efficiency .

化学反应分析

Types of Reactions

Alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldonic acids, while reduction may produce alditols .

科学研究应用

Alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp has several scientific research applications:

Chemistry: Used as a model compound for studying glycosidic linkages and carbohydrate chemistry.

Biology: Plays a role in cell recognition and signaling processes.

Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

Industry: Utilized in the production of prebiotics and functional foods.

作用机制

The mechanism by which alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp exerts its effects involves its interaction with specific receptors or enzymes. The molecular targets include glycosyltransferases and glycosidases, which recognize the unique trisaccharide structure and mediate various biological processes .

相似化合物的比较

Similar Compounds

Alpha-D-Galp-(1->3)-beta-D-Galp-(1->4)-D-GlcNAc: An amino trisaccharide with different glycosidic linkages and an N-acetyl group.

Alpha-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-Glc: A similar trisaccharide with a different configuration of galactose units.

Uniqueness

Alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp is unique due to its specific glycosidic linkages and the presence of two alpha-D-galactopyranosyl units. This configuration imparts distinct biological and chemical properties, making it valuable for various applications .

生物活性

Globotriose, chemically represented as Galα1-4Galβ1-4Glc, is a trisaccharide that plays a crucial role in various biological processes, particularly as a receptor for Shiga-like toxins and as a component of tumor-associated glycans. This article delves into the biological activity of this compound, highlighting its synthesis, interactions with pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a carbohydrate moiety found in globotriosylceramide (Gb3), which serves as a receptor for Shiga toxins produced by Escherichia coli. The synthesis of this compound has been achieved through both chemical methods and enzymatic processes. A notable study reported the use of a novel α-galactosidase from Bacteroides fragilis, which demonstrated high regioselectivity and efficiency in synthesizing this compound through transglycosylation reactions. The enzyme exhibited optimal activity at pH 4.5 and 40 °C, producing this compound with yields up to 32.4% from specific substrates .

Role as a Receptor for Shiga Toxins

This compound is recognized for its role in mediating the binding of Shiga toxins to host cells. The binding affinity of this compound to these toxins is significantly higher than that of related oligosaccharides, such as galabiose. Research indicates that the glucose component of this compound contributes approximately 2.6 kcal/mol to its binding energy, enhancing its interaction with Shiga-like toxins . This strong binding capability makes this compound a target for therapeutic interventions aimed at preventing toxin-mediated diseases.

Inhibition of Pathogen Adhesion

In vitro studies have demonstrated that this compound can effectively inhibit the adhesion of P-fimbriated E. coli strains to host cells. At concentrations as low as 5 mg/ml, this compound completely reversed cell agglutination and reduced bacterial binding by 10- to 100-fold . These findings suggest that this compound could serve as a potential therapeutic agent for urinary tract infections (UTIs) by disrupting the colonization of pathogenic bacteria.

Pharmacokinetics and Efficacy Studies

The pharmacokinetics of this compound were evaluated in BALB/c mice, where it was administered via tail vein injection. The compound was rapidly cleared from plasma with a half-life of approximately 6 minutes and showed prolonged renal excretion . Efficacy studies indicated that this compound could significantly reduce established bladder colonization by E. coli, highlighting its potential as an alternative treatment for UTIs.

Case Study: Therapeutic Application in UTI

In a proof-of-principle study involving mouse models, this compound was tested for its ability to prevent and reverse bladder colonization by E. coli strains. The results indicated that treatment with this compound led to significant reductions in bacterial load in the bladder, demonstrating its practical application in managing infections caused by uropathogenic bacteria .

Summary of Research Findings

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-KLBXQZKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。